Sub-Nanomolar Binding Affinity: Capeserod vs. Prucalopride
Capeserod demonstrates a binding affinity (Ki) of 0.6 nM for the human 5-HT₄ receptor [1]. In comparison, the clinically approved 5-HT₄ agonist prucalopride exhibits Ki values of 2.5 nM and 8 nM for the human 5-HT₄(a) and 5-HT₄(b) splice variants, respectively . This represents an approximately 4- to 13-fold higher affinity for Capeserod, depending on the specific splice variant. The pKi values further illustrate the difference: Capeserod pKi ≈ 9.22, while prucalopride pKi = 7.84 ± 0.04 for 5-HT₄(a) [2]. This higher binding affinity may translate to greater target engagement at lower concentrations, an important consideration for in vitro and in vivo experimental design.
| Evidence Dimension | Binding Affinity (Ki) for human 5-HT4 receptor |
|---|---|
| Target Compound Data | Ki = 0.6 nM |
| Comparator Or Baseline | Prucalopride: Ki = 2.5 nM (5-HT4a), 8 nM (5-HT4b) |
| Quantified Difference | Capeserod shows ~4.2-fold higher affinity for 5-HT4a and ~13.3-fold higher affinity for 5-HT4b |
| Conditions | Radioligand binding assays on human recombinant 5-HT4 receptors |
Why This Matters
Higher receptor affinity can enable lower effective concentrations in assays, reducing off-target interactions and compound consumption, a key factor in cost-effective procurement and experimental reproducibility.
- [1] Moser PC, et al. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties. J Pharmacol Exp Ther. 2002;302(2):731-41. View Source
- [2] Nam Y, et al. Pharmacological characterization of YH12852, a novel, potent, and highly selective 5-HT4 receptor agonist. Br J Pharmacol. 2018;175(2):298-312. View Source
